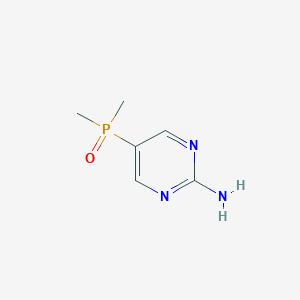

(2-Aminopyrimidin-5-yl)dimethylphosphine oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of (2-Aminopyrimidin-5-yl)dimethylphosphine oxide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyrimidine with dimethylphosphine oxide under specific reaction conditions . The process typically includes steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

(2-Aminopyrimidin-5-yl)dimethylphosphine oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction: It can be reduced under specific conditions to yield reduced phosphorus compounds.

Substitution: The amino group in the pyrimidine ring can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Case Study: LRRK2 Inhibition

Recent research has highlighted the role of (2-Aminopyrimidin-5-yl)dimethylphosphine oxide as a small-molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2), which is implicated in neurodegenerative diseases like Parkinson's disease. The compound, referred to as FL090 in some studies, demonstrated significant neuroprotective effects by reducing cytotoxicity and lysosomal damage in cellular models .

Key Findings:

- FL090 effectively reduced phosphorylation at the serine-935 site of LRRK2, indicating inhibition of its kinase activity.

- In vivo studies showed that FL090 administration improved motor functions and preserved dopaminergic neurons in animal models subjected to neurotoxic agents .

Broader Applications in Oncology

Phosphine oxides have been integrated into various anticancer drug designs due to their ability to modulate biological activity effectively. For example, brigatinib, an FDA-approved drug for non-small cell lung cancer, incorporates a phosphine oxide fragment that enhances its therapeutic profile .

Table 1: Comparison of Drug Candidates Incorporating Phosphine Oxides

| Drug Candidate | Target Disease | Mechanism | Status |

|---|---|---|---|

| Brigatinib | Non-small cell lung cancer | ALK inhibition | Approved |

| FL090 | Parkinson's disease | LRRK2 inhibition | Research Phase |

Mecanismo De Acción

The mechanism of action of (2-Aminopyrimidin-5-yl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

(2-Aminopyrimidin-5-yl)dimethylphosphine oxide can be compared with other similar compounds, such as:

2-Aminopyrimidine: A precursor in the synthesis of this compound with similar structural features.

Dimethylphosphine oxide: Another related compound with different functional groups and reactivity.

Substituted pyrimidines: Compounds with various substitutions on the pyrimidine ring that exhibit different chemical and biological properties

Actividad Biológica

(2-Aminopyrimidin-5-yl)dimethylphosphine oxide, a compound featuring a pyrimidine ring and a phosphine oxide functional group, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a dimethylphosphine oxide group attached to a pyrimidine ring, which may influence its reactivity and biological interactions. The structural formula can be represented as follows:

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and neuroprotection.

1. Anticancer Properties

Studies have shown that derivatives of pyrimidine compounds, including those with phosphine oxide functionalities, possess anticancer properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit anaplastic lymphoma kinase (ALK), which is significant in treating ALK-positive non-small cell lung cancer (NSCLC) .

Table 1: Comparison of Biological Activities of Pyrimidine Derivatives

2. Neuroprotective Effects

Recent studies suggest that compounds structurally related to this compound may protect neuronal cells from toxicity induced by neurotoxins such as MPP+ (1-methyl-4-phenylpyridinium). For example, FL090, a related compound, demonstrated significant neuroprotection in models of Parkinson's disease by inhibiting LRRK2 kinase activity . This suggests potential therapeutic applications in neurodegenerative disorders.

The precise mechanisms by which this compound exerts its biological effects remain largely unexplored. However, it is hypothesized that the compound may interact with specific molecular targets such as kinases or receptors involved in cellular signaling pathways.

1. Enzyme Inhibition

Similar compounds have been shown to inhibit kinases like LRRK2, which plays a role in neuronal cell survival and proliferation. By inhibiting such enzymes, these compounds could potentially modulate pathways associated with cancer cell growth and neurodegeneration .

2. Reactivity with Biological Molecules

The phosphine oxide moiety may facilitate interactions with various biomolecules, leading to alterations in cellular processes. This reactivity could contribute to the observed biological activities but requires further investigation to elucidate specific interactions.

Propiedades

IUPAC Name |

5-dimethylphosphorylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N3OP/c1-11(2,10)5-3-8-6(7)9-4-5/h3-4H,1-2H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEDNGRJARJIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CN=C(N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N3OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.